molecular formula C16H18N6O7S2 B120094 Sulfosulfuron CAS No. 141776-32-1

Sulfosulfuron

Cat. No. B120094
CAS RN: 141776-32-1
M. Wt: 470.5 g/mol
InChI Key: RBSXHDIPCIWOMG-UHFFFAOYSA-N
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Description

Sulfosulfuron is a selective, systemic sulfonyl urea herbicide . It is absorbed through both roots and leaves, translocates throughout the plant, and acts as an inhibitor of amino acid biosynthesis, hence stopping cell division and plant growth . It is effective against grasses and broad-leaved weeds in wheat .


Molecular Structure Analysis

Sulfosulfuron has a molecular formula of C16H18N6O7S2 and a molecular weight of 470.5 g/mol . Its IUPAC name is 1-(4,6-dimethoxypyrimidin-2-yl)-3-(2-ethylsulfonylimidazo[1,2-a]pyridin-3-yl)sulfonylurea .


Chemical Reactions Analysis

Sulfosulfuron is subject to degradation in the environment . The degradation could be enhanced due to repeated sulfosulfuron applications, potentially reducing its herbicidal efficacy .


Physical And Chemical Properties Analysis

Sulfosulfuron is highly soluble in water, is semi-volatile, and is mobile with a high potential for leaching to groundwater based on its physico-chemical properties . It is considered to be moderately persistent in soils .

Mechanism of Action

Target of Action

Sulfosulfuron, a member of the sulfonylurea family of herbicides, primarily targets the enzyme acetolactate synthase (ALS) . ALS plays a crucial role in the biosynthesis of essential branched-chain amino acids (BCAAs) such as leucine, isoleucine, and valine .

Mode of Action

Sulfosulfuron’s mode of action involves interfering with the ALS enzyme in targeted plants . This interference blocks the production of the essential amino acids, leading to a rapid slowdown in cell division and overall plant growth .

Biochemical Pathways

The primary biochemical pathway affected by Sulfosulfuron is the synthesis of BCAAs . By inhibiting the ALS enzyme, Sulfosulfuron prevents the production of these amino acids, disrupting protein synthesis and plant growth .

Pharmacokinetics

It’s known that sulfosulfuron is highly soluble in water, suggesting it could be readily absorbed and distributed within the plant system

Result of Action

The molecular and cellular effects of Sulfosulfuron’s action primarily involve the inhibition of cell growth and division . By blocking the synthesis of essential amino acids, Sulfosulfuron disrupts protein synthesis, leading to a halt in cell division and growth . This results in the death of the targeted plants.

Action Environment

Environmental factors can influence the action, efficacy, and stability of Sulfosulfuron. For instance, temperature and carbon dioxide concentration changes can influence the herbicide’s effectiveness . Additionally, soil type and pH can also affect the activity of Sulfosulfuron . It’s also worth noting that Sulfosulfuron can persist in the environment, potentially affecting non-target organisms .

Future Directions

The efficacy of sulfosulfuron may change in the future due to increases in temperatures and carbon dioxide concentration . Additionally, the global market for Sulfosulfuron is projected to reach a revised size by 2031, indicating potential growth in its usage .

properties

IUPAC Name

1-(4,6-dimethoxypyrimidin-2-yl)-3-(2-ethylsulfonylimidazo[1,2-a]pyridin-3-yl)sulfonylurea
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H18N6O7S2/c1-4-30(24,25)13-14(22-8-6-5-7-10(22)17-13)31(26,27)21-16(23)20-15-18-11(28-2)9-12(19-15)29-3/h5-9H,4H2,1-3H3,(H2,18,19,20,21,23)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RBSXHDIPCIWOMG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCS(=O)(=O)C1=C(N2C=CC=CC2=N1)S(=O)(=O)NC(=O)NC3=NC(=CC(=N3)OC)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H18N6O7S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID4034940
Record name Sulfosulfuron
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Molecular Weight

470.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

In acetone 0.71, methanol 0.33, ethyl acetate 1.01, dichloromethane 4.35, xylene 0.16, heptane <0.01 (all in g/L, 20 °C), In water, 17.6 (pH 5), 1627 (pH 7), 482 (pH 9) (all in mg/L, 20 °C), In water, 18 mg/L at 20 °C, pH 5
Record name Sulfosulfuron
Source Hazardous Substances Data Bank (HSDB)
URL https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7942
Description The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel.

Density

1.5185 at 20 °C
Record name Sulfosulfuron
Source Hazardous Substances Data Bank (HSDB)
URL https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7942
Description The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel.

Vapor Pressure

VP: 3.1X10-5 mPa (20 °C); 8.8X10-5 mPa (25 °C), 6.61X10-10 mm Hg at 25 °C
Record name Sulfosulfuron
Source Hazardous Substances Data Bank (HSDB)
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Description The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel.

Product Name

Sulfosulfuron

Color/Form

White crystals, White solid

CAS RN

141776-32-1
Record name Sulfosulfuron
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Record name Sulfosulfuron [ISO]
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Record name Sulfosulfuron
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Record name Imidazo[1,2-a]pyridine-3-sulfonamide, N-[[(4,6-dimethoxy-2-pyrimidinyl)amino]carbonyl]-2-(ethylsulfonyl)
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Record name SULFOSULFURON
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Record name Sulfosulfuron
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Description The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel.

Melting Point

201.1 to 201.7 °C
Record name Sulfosulfuron
Source Hazardous Substances Data Bank (HSDB)
URL https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7942
Description The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Q & A

Q1: What is the primary mechanism of action of Sulfosulfuron?

A1: Sulfosulfuron is a sulfonylurea herbicide that acts by inhibiting the enzyme acetolactate synthase (ALS) [, , , , ]. This enzyme is crucial for the biosynthesis of branched-chain amino acids (BCAAs) like valine, leucine, and isoleucine in plants [, , , , ].

Q2: What are the downstream effects of ALS inhibition by Sulfosulfuron in plants?

A2: Inhibition of ALS leads to a depletion of BCAAs, which are essential for protein synthesis and plant growth [, , , , ]. This results in the cessation of cell division and elongation, ultimately leading to plant death [, , , , , , , , , , ].

Q3: How does the timing of Sulfosulfuron application impact its efficacy?

A3: Research indicates that the timing of Sulfosulfuron application influences its efficacy against weeds like Phalaris minor []. Applying Sulfosulfuron at the 30-day stage was found to be more effective than application at the 45-day stage []. This highlights the importance of understanding the growth stages of both the target weed and the crop for optimal Sulfosulfuron application.

Q4: Are there variations in Sulfosulfuron sensitivity among different plant species?

A4: Yes, significant variations in sensitivity to Sulfosulfuron exist among plant species. Studies have shown that wild barley (Hordeum spontaneum) can metabolize Sulfosulfuron applied post-emergence, although at a slower rate compared to wheat []. Conversely, wild barley exhibited greater sensitivity to pre-emergence Sulfosulfuron applications []. This variation in sensitivity highlights the potential for Sulfosulfuron's selective weed control in specific crops.

Q5: What other factors can influence the effectiveness of Sulfosulfuron in controlling weeds?

A5: Various factors can influence Sulfosulfuron efficacy, including:

  • Soil type: Sulfosulfuron degradation rates can vary significantly depending on the soil type. For example, degradation was found to be faster in silty loam soil compared to sandy loam soil []. This variation underscores the importance of considering soil properties when determining Sulfosulfuron application strategies.
  • Temperature: Temperature significantly impacts the degradation rate of Sulfosulfuron in soil. Research showed a two- to 2.7-fold increase in the degradation rate constant when the temperature increased from 15°C to 25°C []. This highlights the importance of considering environmental factors like temperature when evaluating Sulfosulfuron's persistence and potential for carryover effects.
  • Previous herbicide applications: The degradation rate of Sulfosulfuron can be enhanced by repeated applications of Sulfosulfuron or other sulfonylurea herbicides []. This phenomenon, known as accelerated microbial degradation, could potentially reduce Sulfosulfuron's herbicidal efficacy over time [].

Q6: Can Sulfosulfuron be tank-mixed with other herbicides?

A6: Yes, Sulfosulfuron can be tank-mixed with other herbicides to broaden the weed control spectrum and improve efficacy. Some effective tank-mix combinations identified in the research include:

  • Sulfosulfuron + carfentrazone for controlling broadleaf weeds in wheat [, ]
  • Sulfosulfuron + metsulfuron for controlling a wide range of weeds in wheat [, , , , ]
  • Sulfosulfuron + pyroxsulam for controlling Phalaris minor and Rumex dentatus in wheat []
  • Clodinafop + metsulfuron for controlling a complex weed flora in wheat []

Q7: How does the addition of adjuvants influence the effectiveness of Sulfosulfuron?

A8: Adjuvants can significantly enhance the efficacy of Sulfosulfuron in controlling weeds. Research shows that the addition of vegetable oils like cottonseed and coconut oil improved the performance of Sulfosulfuron and Sulfosulfuron + metsulfuron-methyl in controlling wild barley []. Among the tested vegetable oils, cottonseed and coconut oil proved most effective, while castor oil had the least effect []. Interestingly, a negative correlation was observed between the efficacy of vegetable oils and their unsaturated/saturated fatty acids ratio []. These findings emphasize the importance of selecting appropriate adjuvants to optimize Sulfosulfuron's performance.

Q8: Has resistance to Sulfosulfuron been reported in weed populations?

A9: Yes, resistance to Sulfosulfuron has been observed. In Punjab, India, Phalaris minor populations initially resistant to isoproturon later developed resistance to clodinafop and subsequently showed a declining trend in susceptibility to Sulfosulfuron []. This case of cross-resistance highlights the potential for weeds to evolve resistance to multiple herbicides with similar modes of action, underscoring the need for diversified weed management strategies.

Q9: Are there any alternative herbicides that can be used to control Sulfosulfuron-resistant weeds?

A10: Research suggests that alternative herbicides like pinoxaden and pyroxsulam can effectively control Phalaris minor populations resistant to Sulfosulfuron and other herbicides like clodinafop and fop [, ]. This finding emphasizes the importance of having multiple herbicide options available to combat herbicide resistance effectively.

Q10: What strategies can be employed to delay the development of herbicide resistance?

A10: Several strategies can be adopted to delay the development and spread of herbicide resistance:

  • Herbicide rotation: Rotating herbicides with different modes of action can prevent the continuous selection pressure on a single target site, reducing the likelihood of resistance development []. For instance, rotating Sulfosulfuron with clodinafop or pinoxaden could help delay resistance development in Phalaris minor populations [].

Q11: What is the persistence of Sulfosulfuron in the soil, and what are the potential environmental implications?

A12: Sulfosulfuron can persist in the soil for extended periods, potentially impacting succeeding crops. Studies revealed that Sulfosulfuron applied to wheat could persist for 150 days, causing phytotoxicity to a subsequent sorghum crop []. The residual effects were observed even with increased irrigation, suggesting that irrigation alone might not be sufficient to mitigate carryover risks []. This persistent nature of Sulfosulfuron underscores the need for careful crop rotation planning and awareness of potential carryover effects on sensitive crops.

Q12: Can Sulfosulfuron leach through the soil and contaminate groundwater?

A13: Yes, Sulfosulfuron has the potential to leach through the soil, particularly in lighter-textured soils, and potentially contaminate groundwater. Research using soil column studies showed that Sulfosulfuron leached more rapidly and to a greater extent in sandy loam soil compared to clay loam soil []. The study also found the highest concentration of Sulfosulfuron residues in the 12–18 cm section of soil columns []. These findings highlight the importance of understanding the soil characteristics and environmental factors that influence Sulfosulfuron's leaching potential to minimize the risk of groundwater contamination.

Q13: Are there any specific recommendations for managing Sulfosulfuron residues in the soil?

A13: Managing Sulfosulfuron residues in the soil requires careful planning and consideration of various factors. Based on the research, the following recommendations can be made:

  • Crop rotation: Avoid planting sensitive crops like sorghum, faba bean, chickpea, and lentil immediately after a crop treated with Sulfosulfuron, as they are susceptible to its residual effects [, ]. Rotating with tolerant crops can help minimize the risk of crop injury from Sulfosulfuron residues.
  • Tillage: Intensive tillage can help accelerate the degradation of Sulfosulfuron in the soil, reducing its persistence and potential for carryover effects [].

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